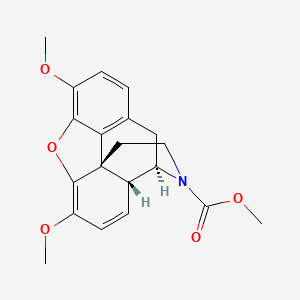
Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate, also known as Thebaine, is an opiate alkaloid found in the opium poppy (Papaver somniferum). It is chemically related to both morphine and codeine but has distinct properties and applications. Thebaine is not used directly for pain relief but serves as a precursor for the synthesis of various semi-synthetic opioids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thebaine can be extracted from the opium poppy or synthesized through various chemical processes. One common method involves the demethylation of codeine or morphine, followed by specific chemical reactions to introduce the necessary functional groups. The synthesis typically requires controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Thebaine often involves large-scale extraction from opium poppy plants. The process includes harvesting the poppy, extracting the latex, and then purifying Thebaine through a series of chemical treatments. Advanced techniques such as chromatography and crystallization are employed to achieve high purity levels suitable for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
Thebaine undergoes various chemical reactions, including:
Oxidation: Thebaine can be oxidized to produce compounds like oripavine.
Reduction: Reduction reactions can convert Thebaine into different derivatives.
Substitution: Thebaine can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
Major products formed from these reactions include oripavine, codeine, and other semi-synthetic opioids. These products have significant pharmaceutical applications, particularly in pain management and anesthesia.
Aplicaciones Científicas De Investigación
Thebaine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various opioids.
Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.
Medicine: Serves as a starting material for producing pain-relief medications like oxycodone and naloxone.
Industry: Utilized in the pharmaceutical industry for the production of semi-synthetic opioids.
Mecanismo De Acción
Thebaine exerts its effects by interacting with opioid receptors in the brain and nervous system. It primarily targets the mu-opioid receptors, leading to analgesic effects. Thebaine itself is not used for pain relief but is converted into other compounds that have a more direct therapeutic effect. The pathways involved include the modulation of neurotransmitter release and the inhibition of pain signals.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A natural opiate used for pain relief.
Codeine: Another natural opiate with analgesic properties.
Oripavine: A derivative of Thebaine with similar chemical properties.
Uniqueness
Thebaine is unique in its structure and reactivity, making it a valuable precursor for synthesizing a wide range of semi-synthetic opioids. Unlike morphine and codeine, Thebaine is not used directly for pain relief but plays a crucial role in the pharmaceutical industry for producing more potent and effective medications.
Propiedades
Número CAS |
220499-22-9 |
|---|---|
Fórmula molecular |
C20H21NO5 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
methyl (4R,4aR,12bS)-7,9-dimethoxy-2,4,4a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO5/c1-23-14-6-4-11-10-13-12-5-7-15(24-2)18-20(12,16(11)17(14)26-18)8-9-21(13)19(22)25-3/h4-7,12-13H,8-10H2,1-3H3/t12-,13+,20-/m0/s1 |
Clave InChI |
XNQFAMOFZAYWCG-RDXCRGQUSA-N |
SMILES isomérico |
COC1=C2[C@@]34CCN([C@@H]([C@@H]3C=C1)CC5=C4C(=C(C=C5)OC)O2)C(=O)OC |
SMILES canónico |
COC1=C2C34CCN(C(C3C=C1)CC5=C4C(=C(C=C5)OC)O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


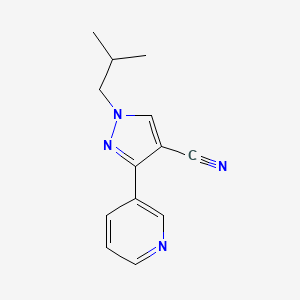
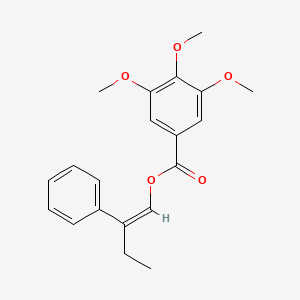
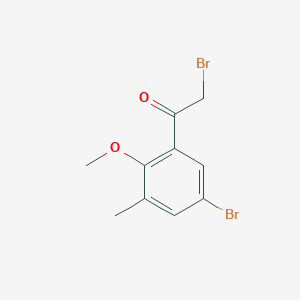



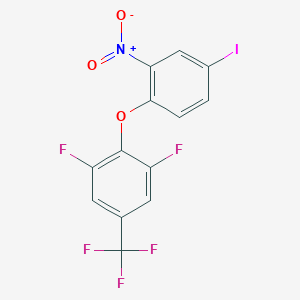
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
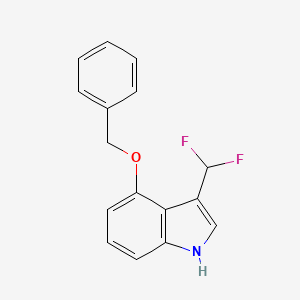
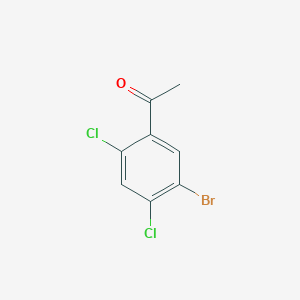


![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)

